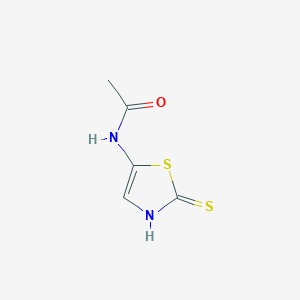

5-Acetamido-2-mercapto-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-sulfanylidene-3H-1,3-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS2/c1-3(8)7-4-2-6-5(9)10-4/h2H,1H3,(H,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDQJLZXHZXONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CNC(=S)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Acetamido 2 Mercapto 1,3 Thiazole and Analogous Systems

Classical Thiazole (B1198619) Synthesis Approaches Applicable to 5-Acetamido-2-mercapto-1,3-thiazole Scaffolds

Traditional methods for thiazole ring formation remain fundamental in organic synthesis, providing reliable pathways to a wide array of derivatives.

Hantzsch Cyclization Variants and Advancements for 1,3-Thiazole Formation

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone for the formation of the thiazole ring. synarchive.comchemicalbook.com It traditionally involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing species. encyclopedia.pubnih.gov The versatility of this reaction allows for the synthesis of thiazoles with various substituents at positions 2, 4, and 5. encyclopedia.pub The general mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov

For the specific synthesis of this compound, a suitable α-haloketone bearing an acetamido group at the α-position would be required to react with a thiourea (B124793) derivative. Advancements in the Hantzsch synthesis have focused on improving yields, reducing reaction times, and employing more environmentally friendly conditions. nih.gov For instance, the use of catalysts and alternative energy sources like microwave irradiation has modernized this classical method. nih.govnih.gov

Cook-Heilbron Synthesis for 5-Aminothiazoles and Subsequent 2-Mercapto Introduction

The Cook-Heilbron thiazole synthesis, discovered in 1947, provides a direct route to 5-aminothiazoles. wikipedia.org This reaction involves the interaction of α-aminonitriles or aminocyanoacetates with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature. wikipedia.orgexpertsmind.com Specifically, the reaction with carbon disulfide yields 5-amino-2-mercaptothiazoles. encyclopedia.pubnih.govexpertsmind.com

To obtain the target compound, this compound, a two-step process would be necessary. First, the Cook-Heilbron synthesis using an appropriate α-aminonitrile and carbon disulfide would furnish the 5-amino-2-mercaptothiazole intermediate. researchgate.net This intermediate would then undergo a subsequent acylation step, introducing the acetyl group at the 5-amino position. This method is particularly valuable as it directly installs the required amino and mercapto functionalities at the desired positions. scholaris.ca

Gabriel Synthesis for 2,5-Disubstituted Thiazole Rings

The Gabriel synthesis of thiazoles involves the cyclization of α-acylaminoketones with a thionating agent, typically phosphorus pentasulfide. chemicalbook.comencyclopedia.pub This method is effective for preparing 2,5-disubstituted thiazoles. chemicalbook.comresearchgate.net To apply this to the synthesis of this compound, one would start with an α-acylaminoketone where the acyl group corresponds to the desired substituent at the 2-position and the amino group at the 5-position is already acetylated. The "mercapto" group at the 2-position would be introduced by using a suitable thio-reagent in the cyclization step. While a versatile method, the Gabriel synthesis can sometimes require harsh reaction conditions. researchgate.net

Modern and Environmentally Benign Synthetic Strategies for this compound

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches often lead to higher yields, shorter reaction times, and a reduced environmental footprint compared to classical methods. bepls.com

Microwave-Assisted Synthesis of Thiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like thiazoles. eurekaselect.comresearchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.net For the synthesis of thiazole derivatives, microwave heating has been successfully applied to classical reactions like the Hantzsch synthesis. nih.gov This technique offers a greener alternative to conventional heating methods by reducing energy consumption and often allowing for solvent-free reactions. eurekaselect.comnih.gov The synthesis of various thiazole derivatives has been reported with good to excellent yields under microwave conditions. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis

| Entry | Method | Reaction Time | Yield (%) | Reference |

| 1 | Conventional Heating | 8 hours | Lower | nih.gov |

| 2 | Microwave Irradiation | A few minutes | Higher | nih.govresearchgate.net |

Multi-Component Reactions for Thiazole Ring Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. iau.ir This approach aligns with the principles of green chemistry by minimizing waste, reducing the number of synthetic steps, and saving time and resources. nih.gov Several MCRs have been developed for the synthesis of thiazole derivatives. nih.govresearchgate.net For instance, a one-pot, three-component reaction of an aldehyde, an isothiocyanate, and an alkyl bromide can yield highly substituted thiazoles. nih.gov Another example involves the reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates. iau.ir These one-pot syntheses offer a rapid and diverse route to various thiazole scaffolds and can be performed under environmentally friendly conditions, sometimes even in water or under solvent-free conditions. iau.irnih.govmdpi.commdpi.com

Table 2: Examples of Multi-Component Reactions for Thiazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Primary amines, dialkyl acetylenedicarboxylates, isothiocyanates | N-methyl imidazole, solvent-free | Substituted thiazoles | iau.ir |

| Aldehydes, benzoylisothiocyanate, alkyl bromides | KF/Clinoptilolite nanoparticles, water | Thiazole derivatives | nih.gov |

| Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | Trypsin from porcine pancreas, ethanol (B145695) | Thiazole derivatives | mdpi.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, ultrasonic irradiation | Hantzsch thiazole derivatives | nih.gov |

Catalyst-Free Approaches for 5-Acylamino-1,3-thiazole Synthesis

The synthesis of 5-acylamino-1,3-thiazoles, a core structure related to the target compound, can be achieved efficiently without the need for a catalyst, presenting a greener and more atom-economical approach. A prominent catalyst-free method is a variation of the Hantzsch thiazole synthesis, which involves the heterocyclization of α-chloroglycinates with thiobenzamides or thioureas. mdpi.comresearchgate.net This reaction proceeds under mild conditions and does not require a controlled atmosphere, making it a practical and environmentally friendly process for generating valuable pharmaceutical building blocks. researchgate.net

The reaction mechanism involves the nucleophilic attack of the sulfur atom from the thioamide or thiourea onto the electrophilic carbon of the α-chloroglycinate, followed by an intramolecular cyclization and dehydration to form the thiazole ring. This approach provides direct access to 2,4-disubstituted-5-acylamino-1,3-thiazoles in moderate to excellent yields. researchgate.net

Another green, catalyst-free approach involves the multi-component domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions, which yields trisubstituted thiazoles. bepls.com Similarly, 2-aminothiazoles can be synthesized in high yields from α-diazoketones and thiourea using PEG-400 as a recyclable solvent at elevated temperatures, avoiding the need for a traditional catalyst. bepls.com

Table 1: Examples of Catalyst-Free Synthesis of 5-Acylamino-1,3-thiazole Analogs mdpi.com

| Starting Materials | Product | Yield | Notes |

|---|---|---|---|

| Ethyl 2-benzamido-2-chloroacetate + 4-nitrobenzothioamide | N-(4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl)benzamide | 74% | Product obtained as an amorphous deep red solid. mdpi.com |

| Details: The reaction results in a product that exists in solution as a mixture of tautomers. The reported yield is for the enol tautomer. Characterization was performed using FTIR, 1H-NMR, 13C-NMR, and HR-MS. mdpi.com | |||

| Ethyl 2-(2-(benzo mdpi.comtsijournals.comdioxol-5-yl)acetamido)-2-chloroacetate + Benzothioamide | N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)-1,3-benzodioxole-5-carboxamide | 76% | Product obtained as an amorphous pale yellow solid. mdpi.com |

| Details: This synthesis also yields the enol tautomer as the major product in solution. The structure was confirmed by comprehensive spectral analysis. mdpi.com |

Specific Chemical Pathways for Incorporating Mercapto and Acetamido Moieties in this compound

The synthesis of the specific target compound, this compound, requires precise strategies for the introduction of both the 2-mercapto and 5-acetamido functional groups onto the thiazole core.

Strategies for 2-Mercapto Group Introduction

The introduction of a mercapto group at the C2 position of the thiazole ring is a well-established transformation. One classical and effective method involves the reaction of an α-thiocyano carbonyl compound with hydrogen sulfide (B99878) under elevated temperature (50°C to 150°C) and pressure. google.com This reaction proceeds via ring closure and dehydration to form the 2-mercaptothiazole (B1225461). google.com

Another widely used strategy employs dithiocarbamates. For instance, the reaction of phenacyl bromide (an α-haloketone) with ammonium (B1175870) dithiocarbamate (B8719985) in ethanol can be used to construct the 4-phenyl-2-mercaptothiazole scaffold. tsijournals.com The reaction mixture is typically refluxed to ensure completion, and the product is isolated after acidification. tsijournals.com This general approach, reacting an α-halocarbonyl compound with a dithiocarbamate salt or related thiourea derivative, is a cornerstone of 2-mercaptothiazole synthesis. The 2-mercapto group is significant as it is part of the (S-C=N) toxophoric unit found in many biologically active thiazoles. tsijournals.com

Methods for 5-Acetamido Group Functionalization

Direct functionalization of a pre-formed thiazole ring at the C5 position with an acetamido group is challenging. Instead, the more common and efficient strategy involves incorporating the 5-acetamido group as part of a key starting material during the initial ring-forming cyclization reaction.

This is exemplified by the catalyst-free Hantzsch-type synthesis of 5-acylamino-1,3-thiazoles. mdpi.comresearchgate.net In this method, an α-acylamino-α-chloroacetate, such as ethyl 2-acetamido-2-chloroacetate, serves as a crucial building block. This precursor already contains the complete acetamido functionality destined for the C5 position of the final thiazole product. When this starting material reacts with a thioamide or thiourea, the thiazole ring is constructed with the acetamido group already in place. mdpi.com This "ring construction" approach is generally favored over "ring functionalization" for installing the 5-acetamido group due to its efficiency and control over regiochemistry.

Sequential and One-Pot Reaction Schemes for the Target Compound

Synthesizing the specific molecule this compound can be envisioned through both sequential and one-pot methodologies.

Sequential Synthesis: A plausible sequential route would be based on the Hantzsch thiazole synthesis. The key would be the reaction between an α-halogenated carbonyl compound that also bears the N-acetyl group and a sulfur-containing reactant that can form the 2-mercapto functionality. A hypothetical, yet chemically sound, sequence could involve:

Preparation of an N-acetyl-α-halocarbonyl precursor: For example, the synthesis of a derivative like N-(1-chloro-2-oxopropyl)acetamide.

Cyclization: Reacting this precursor with a thiocarbonyl source, such as ammonium dithiocarbamate or thiourea followed by hydrolysis, to form the 2-mercapto-1,3-thiazole ring with the acetamido group at the 5-position.

One-Pot Reaction Schemes: The development of one-pot, multi-component reactions (MCRs) has become a major focus in heterocyclic chemistry for their efficiency, reduced waste, and operational simplicity. researchgate.netnih.gov While a specific one-pot synthesis for this compound is not explicitly detailed in the provided literature, the principles of MCRs can be applied to design a potential pathway.

For example, an efficient one-pot synthesis of 2-acetamido-4-arylthiazol-5-yl derivatives has been reported through a three-component reaction of arylglyoxals, a 1,3-dicarbonyl compound, and acetylthiourea. researchgate.net This demonstrates that the acetamido group can be introduced from a simple, pre-acetylated starting material in a one-pot fashion. researchgate.net Another one-pot synthesis produces thiazole derivatives from the condensation of an in-situ prepared α-bromo-ketone, thiosemicarbazide, and an aldehyde.

Based on these precedents, a hypothetical one-pot reaction for the target compound could involve the simultaneous reaction of three components:

A precursor for the C4-C5 bond with the acetamido group (e.g., an N-acetylated α-amino acid derivative).

A source for the C2 atom and the mercapto group (e.g., carbon disulfide or a dithiocarbamate).

A reagent to facilitate the cyclization and dehydration steps.

Such a one-pot approach, if developed, would offer a highly efficient and atom-economical route to this compound. nih.gov

Chemical Reactivity and Derivatization of 5 Acetamido 2 Mercapto 1,3 Thiazole

Reactions Involving the 2-Mercapto Moiety

The sulfur atom of the 2-mercapto group is a key site for a variety of chemical transformations, most notably S-alkylation and S-acylation reactions. Its reactivity is also profoundly influenced by the phenomenon of thiol-thione tautomerism.

S-Alkylation and S-Acylation Reactions

The nucleophilic character of the sulfur atom in the 2-mercapto group allows for facile reaction with electrophiles such as alkyl halides and acyl chlorides. This leads to the formation of S-alkylated and S-acylated derivatives, respectively. While direct studies on 5-Acetamido-2-mercapto-1,3-thiazole are limited, the reactivity of analogous 2-mercaptothiazoles provides a strong precedent. For instance, the synthesis of various β-(4-phenyl-2-thiazolyl)-thio-N-alkyl/aryl substituted acetamides has been achieved by reacting 4-phenyl-2-mercaptothiazole with appropriate N-substituted α-chloroacetamides. tsijournals.com This demonstrates the propensity of the 2-mercapto group to act as a nucleophile in substitution reactions.

The general scheme for these reactions involves the deprotonation of the thiol group by a base to form a more potent thiolate nucleophile, which then attacks the electrophilic carbon of the alkyl or acyl halide. The choice of solvent and base can be critical in optimizing the yield and selectivity of these reactions.

Table 1: Examples of S-Alkylation and S-Acylation on Related 2-Mercapto-thiazole/thiadiazole Systems

| Starting Material | Reagent | Product Type | Reference |

| 4-Phenyl-2-mercaptothiazole | N-substituted α-chloroacetamides | β-(4-phenyl-2-thiazolyl)-thio-N-alkyl/aryl substituted acetamides | tsijournals.com |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | α,ω-dihaloalkanes | 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles | mdpi.com |

| 2-Mercaptobenzothiazole | Bromo derivatives | S-substituted 2-mercaptobenzothiazoles | nih.gov |

Thiol-Thione Tautomerism and its Influence on Reactivity

Like many heterocyclic compounds containing a mercapto group adjacent to a nitrogen atom, this compound can exist in two tautomeric forms: the thiol form and the thione form. Theoretical and experimental studies on related 1,3,4-thiadiazole (B1197879) systems have shown that the thione tautomer is often the more stable form in aqueous solution. semanticscholar.orgnih.govresearchgate.net This equilibrium is significant as it dictates the nucleophilic site of the molecule. In the thiol form, the exocyclic sulfur is the primary nucleophile. In the thione form, the endocyclic nitrogen atom can also exhibit nucleophilic character.

The predominance of the thione form can influence the outcome of derivatization reactions. For example, while S-alkylation is common, N-alkylation at the ring nitrogen adjacent to the thione group can also occur, leading to a mixture of products. The specific reaction conditions, including solvent polarity and the nature of the electrophile, can often be tuned to favor one tautomer and, consequently, one reaction pathway over the other.

Reactions Involving the 5-Acetamido Moiety

The acetamido group at the 5-position of the thiazole (B1198619) ring provides further opportunities for chemical modification, including substitution at the amide nitrogen and hydrolysis or acylation/deacetylation reactions.

Amide N-Substitution Reactions

Hydrolysis and Acylation/Deacetylation Pathways

The amide bond of the 5-acetamido group is susceptible to hydrolysis under either acidic or basic conditions, which would yield 5-amino-2-mercapto-1,3-thiazole. This resulting primary amine is a versatile functional group that can readily undergo a variety of reactions, including diazotization and coupling reactions, or further acylation with different acylating agents to introduce novel functionalities.

Conversely, the corresponding 5-aminothiazole can be readily acetylated to form the 5-acetamido derivative. The ease of this acylation makes it a common step in the synthesis of such compounds.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring itself can participate in substitution reactions, although its reactivity is influenced by the existing substituents. The electron-donating nature of the acetamido group and the mercapto/thione group affects the electron density of the ring.

In general, for thiazoles, electrophilic attack is favored at the C5 position, which is rendered electron-rich by the adjacent sulfur atom. pharmaguideline.com However, in the case of this compound, the 5-position is already substituted. Therefore, electrophilic substitution would likely be directed to the C4 position, although the presence of two deactivating (with respect to electrophilic attack) ring nitrogens and the thione group makes such reactions challenging.

Nucleophilic substitution reactions on the thiazole ring are generally difficult unless activated by strong electron-withdrawing groups or through quaternization of the ring nitrogen. pharmaguideline.com The C2 position is the most electron-deficient and therefore the most likely site for nucleophilic attack. In the subject compound, this position is already substituted with the mercapto group, which can act as a leaving group under certain conditions, particularly after being converted to a better leaving group (e.g., by oxidation to a sulfone).

Metal Complexation Studies of 2-Acetamido-5-mercapto-1,3,4-thiadiazole and Related Ligands

The 2-Acetamido-5-mercapto-1,3,4-thiadiazole molecule and its derivatives are effective ligands for a variety of metal ions caltagmedsystems.co.ukbiosynth.com. The presence of multiple heteroatoms (nitrogen and sulfur) provides several potential coordination sites, allowing for the formation of stable metal complexes. The thione tautomer of the mercapto group and the nitrogen atoms of the thiadiazole ring are commonly involved in chelation nih.gov.

Studies have shown that ligands derived from this scaffold can coordinate with a range of transition metals. For example, a ligand synthesized from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and phthalic anhydride (B1165640) has been used to prepare complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) . Spectroscopic and magnetic susceptibility data have been used to propose the geometries of these complexes, with Co(II), Ni(II), and Cu(II) forming octahedral complexes and Zn(II) and Cd(II) forming tetrahedral complexes .

In another study, a Mannich base ligand derived from 2-chloro-N-(5-mercapto-1,3,4-thiadazol-2-yl)acetamide was used to synthesize complexes with Co(II), Ni(II), Cu(II), Pd(II), Pt(IV), and Au(III) uobaghdad.edu.iq. These complexes were characterized by various spectroscopic techniques to elucidate their structures uobaghdad.edu.iq.

The coordination of these ligands to metal centers is often confirmed by shifts in the vibrational frequencies of key functional groups in the IR spectrum. For instance, the coordination through the nitrogen atom of the thiadiazole ring and the deprotonated hydroxyl group of a neighboring moiety has been confirmed in complexes of related thiadiazole derivatives nih.gov. X-ray diffraction studies on single crystals of such complexes provide definitive structural information, confirming the coordination modes and molecular geometry mdpi.comnih.gov.

The following tables summarize the findings from metal complexation studies of ligands derived from the 2-mercapto-1,3,4-thiadiazole scaffold.

Table 1: Characterization of Metal Complexes with a Ligand Derived from 5-Amino-1,3,4-thiadiazole-2-thiol Data sourced from a study by Haider et al.

| Metal Ion | Proposed Geometry | Magnetic Moment (B.M.) | Metal to Ligand Ratio |

|---|---|---|---|

| Co(II) | Octahedral | 4.85 | 1:2 |

| Ni(II) | Octahedral | 3.13 | 1:2 |

| Cu(II) | Octahedral | 1.2 | 1:2 |

| Zn(II) | Tetrahedral | Diamagnetic | 1:1 |

Table 2: Metal Complexes of a Mannich Base Ligand Derived from 2-chloro-N-(5-mercapto-1,3,4-thiadazol-2-yl)acetamide Data based on a study by Hasan et al. uobaghdad.edu.iq

| Metal Ion | M:L Ratio | Characterization Techniques Used |

|---|---|---|

| Co(II) | 1:1 | C.H.N.S, FTIR, UV-VIS, ¹HNMR, ¹³CNMR, Magnetic moment, Molar conductivity |

| Ni(II) | 1:1 | C.H.N.S, FTIR, UV-VIS, ¹HNMR, ¹³CNMR, Magnetic moment, Molar conductivity |

| Cu(II) | 1:1 | C.H.N.S, FTIR, UV-VIS, ¹HNMR, ¹³CNMR, Magnetic moment, Molar conductivity |

| Pd(II) | 1:1 | C.H.N.S, FTIR, UV-VIS, ¹HNMR, ¹³CNMR, Magnetic moment, Molar conductivity |

| Pt(IV) | 1:1 | C.H.N.S, FTIR, UV-VIS, ¹HNMR, ¹³CNMR, Magnetic moment, Molar conductivity |

Spectroscopic and Advanced Characterization of 5 Acetamido 2 Mercapto 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 5-Acetamido-2-mercapto-1,3-thiazole, ¹H-NMR and ¹³C-NMR are the primary techniques for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. While several commercial suppliers confirm the identity of this compound using ¹H-NMR, specific spectral data with chemical shifts and coupling constants are not widely available in published scientific literature. chemodex.com Typically, the spectrum would be acquired in a deuterated solvent, such as DMSO-d₆, in which the compound is soluble. chemodex.com

The expected ¹H-NMR spectrum would show distinct signals corresponding to the protons of the acetamido group (-NHCOCH₃) and the mercapto (-SH) or tautomeric thione (-NH-C=S) proton. The methyl protons (CH₃) would likely appear as a singlet, and the amide proton (-NH) would also be a singlet, though its chemical shift could be broad and variable depending on concentration and temperature. The position of the mercapto proton signal is also variable and can be confirmed by D₂O exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. As with ¹H-NMR, detailed experimental ¹³C-NMR data for this compound is not readily found in the scientific literature.

A theoretical analysis would predict distinct signals for the four carbon atoms in the molecule: the methyl carbon and the carbonyl carbon of the acetamido group, and the two carbons of the thiazole (B1198619) ring. The chemical shifts of these carbons would provide critical information for confirming the compound's carbon skeleton.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by showing correlations between different nuclei.

A comprehensive literature search did not yield any published studies detailing the use of 2D NMR techniques for the structural elucidation of this compound. Such studies would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. While specific, peer-reviewed FTIR spectra for this compound are not available, the expected spectrum would exhibit characteristic absorption bands.

Key expected vibrational frequencies would include:

N-H stretching: around 3100-3300 cm⁻¹ for the amide group.

C-H stretching: from the methyl group, typically below 3000 cm⁻¹.

C=O stretching (Amide I): a strong absorption around 1650-1680 cm⁻¹.

N-H bending (Amide II): around 1550 cm⁻¹.

C-N stretching: in the region of 1200-1400 cm⁻¹.

C=S stretching: for the thione tautomer, which can be found in a broad range but often around 1050-1250 cm⁻¹.

S-H stretching: for the mercapto tautomer, which would be a weak band around 2550-2600 cm⁻¹.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. There are no published Raman spectra specifically for this compound found in the literature. A Raman spectrum would be particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as the S-S disulfide bond if any dimerization occurs, and certain symmetric vibrations of the thiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and exploring the fragmentation pathways of a molecule, thereby providing significant insights into its structure. For this compound, mass spectrometry confirms its molecular mass and helps in structural verification.

Detailed Research Findings:

The molecular formula for this compound is C₄H₅N₃OS₂. ontosight.ai This composition gives it a calculated molecular weight of approximately 175.23 g/mol . lgcstandards.com High-resolution mass spectrometry provides a more precise accurate mass, which has been determined to be 174.9874. lgcstandards.com

Table 1: Molecular Weight and Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₅N₃OS₂ | ontosight.ailgcstandards.combiosynth.comcaltagmedsystems.co.uk |

| Molecular Weight (g/mol) | 175.23 | lgcstandards.com |

| Accurate Mass | 174.9874 | lgcstandards.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's structure and behavior in the solid state.

Detailed Research Findings:

A specific crystal structure for this compound has not been detailed in the surveyed literature. However, crystallographic studies on analogous thiazole and thiadiazole derivatives demonstrate the power of this technique.

For example, the single-crystal X-ray analysis of a (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one provided the first definitive proof of its molecular structure and stereochemistry. mdpi.com The study revealed that the 1,3,4-thiadiazole (B1197879) ring in this derivative lacks true aromaticity but benefits from extended conjugation. mdpi.com In another investigation, the crystal structure of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid was determined, showing how O-H···N and C-H···O hydrogen bonds create a two-dimensional supramolecular framework. nih.gov

A study on a thiazolo[3,2-a]pyrimidine derivative revealed a flattened half-chair conformation for the pyrimidine (B1678525) ring and noted the presence of π–π stacking interactions between adjacent thiazole rings, with a centroid–centroid distance of 3.529 (2) Å. researchgate.net These findings highlight the detailed structural information, from molecular conformation to crystal packing, that X-ray crystallography can provide.

Table 2: Example Crystal Data for a Related Thiazolopyrimidine Derivative

Data for: 2-Acetyl-5-(3-methoxyphenyl)-3,7-dimethyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.281 (3) |

| b (Å) | 9.680 (4) |

| c (Å) | 12.821 (5) |

| α (°) | 76.423 (10) |

| β (°) | 86.308 (10) |

| γ (°) | 74.641 (11) |

| Volume (ų) | 963.3 (7) |

| Z | 2 |

Elemental Analysis (CHNS) for Compound Purity and Composition

Elemental analysis is a crucial analytical method used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. This technique is fundamental for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimental results are compared against the theoretically calculated values based on the proposed molecular formula.

Detailed Research Findings:

The molecular formula of this compound is established as C₄H₅N₃OS₂. ontosight.aicaltagmedsystems.co.uk Based on this formula, the theoretical elemental composition can be calculated. The close agreement between experimental and calculated values is a strong indicator of the compound's identity and purity.

Research on related heterocyclic compounds frequently reports elemental analysis data to validate their structures. For instance, in the synthesis of a 1,3,4-thiadiazole derivative with the formula C₅H₅N₅S₂, the experimentally found elemental percentages were in excellent agreement with the calculated values, confirming the successful synthesis and high purity of the product. researchgate.net

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 27.42% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.88% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 23.98% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.13% |

| Sulfur | S | 32.065 | 2 | 64.130 | 36.59% |

| Total Molecular Weight | 175.234 |

Table 4: Example of Elemental Analysis Data for a Related Thiadiazole Derivative (C₅H₅N₅S₂)

This table illustrates the typical presentation of elemental analysis results, comparing calculated and found values to confirm compound composition. researchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 32.24 | 32.25 |

| Hydrogen (H) | 3.25 | 3.27 |

| Nitrogen (N) | 30.08 | 30.09 |

| Sulfur (S) | 34.43 | 34.44 |

Computational Studies and Molecular Modeling of 5 Acetamido 2 Mercapto 1,3 Thiazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's geometry, stability, and reactive sites.

Geometry Optimization and Conformational Analysis

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For 5-Acetamido-2-mercapto-1,3-thiazole, rotations around the C-N bond of the acetamido group and the C-S bond of the mercapto group are of particular interest. By calculating the energy of various conformers, the most stable, low-energy conformations can be identified. nih.gov This information is vital as the biological activity of a molecule can be highly dependent on its preferred conformation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netscispace.com The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the sulfur atom of the mercapto group, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide and mercapto groups would exhibit positive potential. This visual representation of the electrostatic landscape is instrumental in understanding intermolecular interactions. scispace.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich thiazole (B1198619) ring and the sulfur atom of the mercapto group. The LUMO, on the other hand, may be distributed over the acetamido group. The calculated energies of these orbitals and their energy gap provide quantitative measures of the molecule's electronic properties and its propensity to participate in chemical reactions. researchgate.netnih.gov

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. A higher energy suggests greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. A lower energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower stability. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility, interactions with its environment, and binding to biological targets. nih.gov

Conformational Flexibility and Solvent Interactions

MD simulations can be used to explore the conformational landscape of this compound in a solvent, typically water, to mimic physiological conditions. These simulations reveal how the molecule flexes and changes its shape over time. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the transitions between them. This provides a more realistic understanding of the molecule's behavior compared to the static picture from geometry optimization.

Furthermore, MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules. This allows for the study of hydrogen bonding patterns and other non-covalent interactions that stabilize the molecule in solution. Understanding these solvent interactions is crucial for predicting the molecule's solubility and its behavior in a biological environment.

Ligand-Target Binding Dynamics

When a potential biological target for this compound is known, MD simulations can be employed to study the dynamics of the ligand-protein complex. najah.edunih.gov These simulations start with a docked pose of the ligand in the protein's binding site and track the movements of both the ligand and the protein over time. researchgate.net

The stability of the ligand within the binding pocket can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand's position. nih.gov The simulation can also reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. By observing the dynamic behavior of the complex, researchers can gain a deeper understanding of the binding mechanism and identify which interactions are most persistent and important for the stability of the complex. najah.edu This information is invaluable for the rational design of more potent and selective analogs.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking, are fundamental in predicting how a ligand, such as this compound, might interact with a protein's binding site. nih.govmdpi.com This computational technique involves two main steps: sampling the possible conformations, positions, and orientations of the ligand within the target site (posing) and then estimating the strength of the interaction, or binding affinity, using a scoring function. nih.gov The results, often expressed as a binding energy score (e.g., in kcal/mol), help to identify promising candidates for further experimental testing. youtube.com

The process allows for the detailed, atom-level characterization of molecular behavior, elucidating key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand-receptor complex. nih.govmdpi.com

While extensive molecular docking studies have been conducted on various thiazole and thiadiazole derivatives to evaluate their potential as therapeutic agents, a specific and detailed analysis of this compound is not prominently available in the reviewed scientific literature. nih.govacs.orgnih.gov Studies on related structures, however, demonstrate the methodology's utility. For instance, various 2,4-disubstituted thiazole derivatives have been docked against targets like tubulin, with binding energies calculated to understand their anticancer potential. acs.org Similarly, other thiazole derivatives have been computationally screened against enzymes like cyclooxygenase (COX) and various kinases, revealing specific binding modes and affinities. nih.govacs.org These studies underscore the importance of the thiazole core in interacting with diverse biological targets. nih.gov

For this compound, any future in silico analysis would follow a similar path: its 3D structure would be prepared and docked into the active site of a selected protein target. The resulting binding affinity and interaction patterns would then be analyzed to predict its biological activity. Without such specific studies, the binding profile of this particular compound remains speculative.

Quantitative Structure-Interaction Relationship (QSIR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov These models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity (log P), electronic properties, and steric effects—to predict the activity of new, untested compounds. wikipedia.orgnih.gov

A related and more advanced approach is the Quantitative Structure-Interaction Relationship (QSIR) or Quantitative Structure In vitro-In vivo Relationship (QSIIR). These models aim to create more robust predictions by incorporating biological interaction data, such as results from in vitro high-throughput screening, along with traditional chemical descriptors. nih.govnih.govresearchgate.net This hybrid approach can enhance the predictive power of models for complex biological endpoints, including toxicity. nih.govnih.gov

A review of the scientific literature indicates that no specific QSIR or QSIIR models have been developed for this compound. However, QSAR studies have been successfully applied to broader classes of thiazole derivatives. For example, QSAR models have been built for 2-aminothiazole (B372263) derivatives to predict their efficacy as aurora kinase inhibitors and for other thiazole compounds to analyze their activity against the human adenosine (B11128) A3 receptor. acs.orgnih.gov These studies demonstrate that descriptors related to molecular shape, electronic properties, and lipophilicity are often crucial in determining the biological activity of thiazole-containing molecules. nih.govimist.ma

Should a sufficient dataset of interaction data for this compound and its analogues become available, a QSIR model could be developed to guide the design of new derivatives with enhanced activity and to predict their biological interactions more accurately.

Molecular Mechanisms of Interaction and Target Engagement of 5 Acetamido 2 Mercapto 1,3 Thiazole Derivatives

Investigations into Enzyme-Ligand Interactions

The inhibitory activity of 5-acetamido-2-mercapto-1,3-thiazole derivatives against various enzymes is a cornerstone of their pharmacological profile. These interactions are explored through inhibition assays and computational modeling to elucidate the precise nature of their target engagement.

Derivatives of the thiazole (B1198619) and the structurally related thiadiazole nucleus have been identified as inhibitors of several key enzymes implicated in a variety of diseases.

Lanosterol C14α-demethylase: This enzyme is a critical component of the fungal cell membrane biosynthesis pathway and a major target for antifungal agents. Docking studies have been employed to predict the binding of new 1,3,4-thiadiazole (B1197879) derivatives into the active site of lanosterol-14α-demethylase from Saccharomyces cerevisiae, aiming to understand their antifungal mechanism of action.

Heat Shock Protein-90 (Hsp90): Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins. researchgate.net Its inhibition is a validated strategy in cancer therapy. While direct studies on this compound derivatives are limited, related 2-mercaptobenzothiazoles have been highlighted as potent, mechanism-based inhibitors of Hsp90.

Acyl coenzyme A: Cholesterol Acyltransferase (ACAT): ACAT is responsible for the esterification of intracellular cholesterol and is a target for treating hyperlipidemia and atherosclerosis. nih.gov The enzyme has two isoforms, ACAT1 and ACAT2. Inhibition of ACAT1 in macrophages is thought to reduce foam cell formation, while ACAT2 inhibition in the intestine and liver can decrease cholesterol absorption and VLDL synthesis. nih.gov Although many molecules with ACAT inhibitory properties have been synthesized, specific data on this compound derivatives remains an area for further research.

Monoamine Oxidase (MAO): MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders. A series of semicarbazone, thiosemicarbazone, and thiazole derivatives have been synthesized and evaluated for MAO inhibition, with some analogues showing substantial activity against both MAO-A and MAO-B isoforms.

Cathepsin D: This lysosomal aspartyl protease is implicated in conditions such as breast cancer and Alzheimer's disease. nih.gov While a wide range of compounds, including peptides and small molecules, are known to inhibit cathepsin D, specific inhibitory data for this compound derivatives is not extensively documented in current literature. nih.govnih.gov

c-Jun N-terminal Kinases (JNK): JNKs are stress-activated protein kinases involved in apoptosis, inflammation, and cancer. A series of thiadiazole derivatives have been designed as potential allosteric, substrate-competitive inhibitors of JNK, targeting its JIP-1 docking site rather than the highly conserved ATP-binding pocket.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding enzyme-ligand interactions at the atomic level. These techniques predict the binding poses of inhibitors and estimate the strength of the interaction, guiding the design of more potent and selective molecules.

For various thiazole derivatives, molecular docking has been used to elucidate binding modes with their targets. For instance, docking studies of novel thiazole-2-acetamide derivatives designed as tubulin polymerization inhibitors revealed strong binding to the colchicine (B1669291) binding site. uobaghdad.edu.iq Similarly, the binding interactions of thiazolidinone derivatives of 1,3-thiazole with enzymes like α-glucosidase have been investigated to understand their antidiabetic potential. nih.gov

MD simulations provide further insights by revealing the dynamic stability of the ligand-receptor complex over time. Studies on 2-aminothiazole (B372263) inhibitors with cyclin-dependent kinase 5 (CDK5) have shown that van der Waals interactions, particularly with residues like Ile10, and hydrogen bonds with Cys83 are crucial for binding affinity. These computational approaches help to rationalize the structure-activity relationships observed in experimental assays.

Summary of Enzyme Inhibition by Thiazole and Thiadiazole Derivatives

| Enzyme Target | Derivative Class | Key Findings | References |

|---|---|---|---|

| Lanosterol C14α-demethylase | 1,3,4-Thiadiazole derivatives | Docking studies predict binding to the active site, suggesting a mechanism for antifungal activity. | |

| Monoamine Oxidase (MAO-A/B) | Thiazole derivatives | Certain analogues exhibit potent, isoform-selective inhibition. | |

| c-Jun N-terminal Kinases (JNK) | Thiadiazole derivatives | Designed as allosteric inhibitors targeting the JIP-1 substrate docking site. | |

| α-Glucosidase | Thiazolidinone derivatives of benzimidazole | Showed excellent inhibitory activity, with molecular docking revealing key interactions within the enzyme's active site. | nih.gov |

Interactions with Biomolecular Targets Beyond Enzymes

The biological effects of this compound derivatives are not limited to enzyme inhibition. They also interact with other crucial biomolecules, leading to the modulation of important cellular processes.

The interaction between a synthesized 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde (a related thiazole derivative) and Bovine Serum Albumin (BSA) has been investigated using spectroscopic techniques. Fluorescence quenching studies showed that the thiazole derivative binds to BSA, and the binding constants and number of binding sites were determined. Such studies are crucial for understanding the pharmacokinetic profile of these compounds. Site-specific marker displacement experiments further confirmed that the binding occurred at site III of the BSA molecule.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. They are a highly successful target for anticancer drugs. A novel series of thiazole-based derivatives, specifically thiazole-2-acetamide derivatives, have been designed and identified as potent inhibitors of tubulin polymerization. nih.govuobaghdad.edu.iq

Molecular modeling studies indicate that these compounds bind to the colchicine binding site on β-tubulin. uobaghdad.edu.iq The proposed binding mode involves the thiazole-2-acetamide moiety acting as a linker between two other chemical groups (Rings A and B). Ring A often consists of a chalcone (B49325) moiety which enhances hydrophobic interactions, while Ring B, a thiazole or phenyl-thiazole group, engages in both hydrophobic and hydrophilic interactions within the binding pocket. uobaghdad.edu.iq This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis in cancer cells.

Apoptosis, or programmed cell death, is a tightly regulated process crucial for normal development and tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Thiazole derivatives have been shown to trigger apoptosis through various molecular mechanisms.

Studies on thiazole-phthalimide derivatives have demonstrated their ability to induce apoptosis in cancer cell lines. nih.gov The cytotoxic activity was found to be related to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Further investigation using RT-PCR to assess the expression of apoptosis markers revealed that these compounds induce apoptosis via the intrinsic (mitochondrial) pathway, as evidenced by changes in the expression levels of Bax and Bcl-2 proteins. nih.gov Similarly, another study on pyrazole-benzothiazole hybrids showed that the lead compound induced apoptosis in a concentration-dependent manner, confirmed by Annexin-V staining and Western blot analysis. uobaghdad.edu.iq The induction of the executioner caspase-3 and the initiator caspase-9 provided clear evidence of the involvement of the intrinsic apoptotic pathway.

Molecular Mechanisms of Apoptosis by Thiazole Derivatives

| Derivative Class | Cellular/Molecular Effect | Significance | References |

|---|---|---|---|

| Thiazole-phthalimide derivatives | Activation of caspase-3 | Indicates execution of the apoptotic program. | nih.gov |

| Thiazole-phthalimide derivatives | Modulation of Bax and Bcl-2 expression | Confirms involvement of the intrinsic mitochondrial pathway. | nih.gov |

| Pyrazole-benzothiazole hybrids | Concentration-dependent increase in Annexin-V positive cells | Demonstrates the pro-apoptotic potential of the compound. | uobaghdad.edu.iq |

| Pyrazole-benzothiazole hybrids | Activation of caspase-9 | Points to the initiation of the intrinsic apoptotic cascade. |

Structure-Interaction Relationship (SIR) Studies for this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their molecular structure. Structure-Interaction Relationship (SIR) studies are crucial for understanding how these molecules engage with their biological targets. These studies systematically modify the chemical scaffold and evaluate the resulting changes in activity, providing insights into the key features required for molecular recognition and binding.

Positional and Substituent Effects on Molecular Recognition and Binding Specificity

The specific placement and nature of chemical groups (substituents) on the 1,3-thiazole core are critical determinants of binding affinity and specificity. Research has demonstrated that even minor alterations can lead to significant changes in biological effect, a principle that guides the rational design of more potent and selective compounds.

The acetamido group at the 5-position and the mercapto group at the 2-position of the thiazole ring are fundamental features. The amide group, for instance, can act as a hydrogen bond donor and acceptor, which is a crucial interaction for binding within the active sites of many enzymes. academie-sciences.fr Studies on related 1,3-thiazole derivatives have highlighted the importance of this amide linkage. For example, in the context of cholinesterase inhibition, the hydrogen of the amide's -NH group can form a key hydrogen bond with the oxygen atom of a tyrosine residue (Tyr121) in the enzyme's active site. academie-sciences.fr

The effects of various substituents on the biological activity of thiazole derivatives have been systematically investigated. In a series of 1,3-thiazole derivatives designed as cholinesterase inhibitors, the substituents on a phenyl ring attached to the core structure significantly influenced their inhibitory potency. academie-sciences.fr Similarly, for antitumor activity, the nature of substituents on the thiazole ring itself proved to be a decisive factor. Derivatives with straight-chain substituents or a phenyl group at the 4-position of the thiazole ring were found to be more active than those with branched chains or a simple methyl group. nih.gov Another study on pyridazinone-thiazole hybrids revealed that electron-withdrawing groups, such as chloro (Cl), bromo (Br), or fluoro (F), on an attached phenyl ring resulted in enhanced anticonvulsant activity. mdpi.com

The following table summarizes the observed effects of different substituents on the biological activity of various thiazole derivatives, illustrating the principles of molecular recognition.

| Core Structure | Target/Activity | Substituent Position/Modification | Effect on Activity | Reference |

| 1,3-Thiazole | Acetylcholinesterase Inhibition | Methoxy (-OCH3) at para-position of phenyl ring | High inhibitory activity (IC50 = 0.0317 ± 0.001 μM), comparable to standard drug Donepezil. | academie-sciences.fr |

| 1,3-Thiazole | Acetylcholinesterase Inhibition | Trifluoromethyl (-CF3) at para-position of phenyl ring | Moderate inhibitory activity (IC50 = 0.2158 ± 0.010 μM). | academie-sciences.fr |

| 2-Acetamido-thiazole | Antitumor Activity | Straight-chain substituent or 4-phenyl group | More active than branched or 4-methyl congeners. | nih.gov |

| Pyridazinone-thiazole | Anticonvulsant Activity | Electron-withdrawing groups (Cl, Br, F) on phenyl ring | Higher seizure protection. | mdpi.com |

These findings underscore the importance of electronic and steric factors in the interaction between the ligand and its target. Electron-withdrawing groups can alter the charge distribution of the molecule, enhancing electrostatic interactions, while the size and shape of substituents (steric factors) determine the fit within a binding pocket.

Conformational Analysis and Ligand-Target Complementarity

Beyond the two-dimensional structure, the three-dimensional shape (conformation) of a this compound derivative and its complementarity to the target's binding site are paramount for effective interaction. Conformational analysis, often aided by computational methods like molecular docking and molecular dynamics, reveals the preferred spatial arrangement of the molecule and how it fits into its biological receptor.

Molecular docking studies on 1,3-thiazole derivatives have provided detailed insights into their binding modes. For example, when docked into the active site of acetylcholinesterase (AChE), the thiazole ring itself plays a significant role in stabilizing the complex. academie-sciences.fr It engages in stacking interactions with the aromatic rings of several amino acid residues, including Phenylalanine (Phe288, Phe290, Phe330) and Tyrosine (Tyr121), creating a network of non-covalent bonds that anchor the ligand in place. academie-sciences.fr

The stability of this ligand-target interaction can be further assessed using molecular dynamics simulations. These simulations model the movement of atoms over time, confirming that the ligand remains stably bound within the active site. nih.gov The planarity of the thiazole ring system, a result of electronic conjugation, is an important conformational feature that facilitates favorable stacking interactions. mdpi.com The interplay between the rigid thiazole core and the flexible side chains allows the molecule to adopt a conformation that maximizes favorable interactions and minimizes steric clashes, leading to high binding affinity.

Future Research Directions and Unexplored Avenues for 5 Acetamido 2 Mercapto 1,3 Thiazole

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The traditional synthesis of thiazole (B1198619) derivatives often involves multi-step procedures with harsh reagents and solvents, leading to significant waste generation. Future research must prioritize the development of green and efficient synthetic strategies for 5-Acetamido-2-mercapto-1,3-thiazole. The exploration of innovative techniques such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry can offer substantial advantages in terms of reduced reaction times, increased yields, and minimized environmental impact.

Furthermore, the adoption of green solvents, such as water or bio-based solvents, and the use of reusable catalysts are critical for enhancing the sustainability of the synthesis process. Multicomponent reactions (MCRs), which allow the formation of complex molecules in a single step from three or more starting materials, present a particularly promising avenue for the efficient and atom-economical synthesis of this thiazole derivative.

Table 1: Comparison of Potential Sustainable Synthetic Methods for this compound

| Synthesis Method | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Optimization of reaction conditions (temperature, time, power) for the specific synthesis of this compound. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, increased reaction rates, cavitation effects. | Investigation of the effect of ultrasonic frequency and power on the reaction efficiency and product purity. |

| Mechanochemistry | Solvent-free or low-solvent conditions, high efficiency. | Development of ball-milling protocols and screening of suitable grinding auxiliaries. |

| Green Catalysis | Use of non-toxic, reusable catalysts (e.g., biocatalysts, nanocatalysts). | Identification and development of catalysts that are selective and efficient for the target thiazole synthesis. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. | Design of novel MCR strategies that converge to the this compound scaffold. |

Exploration of Advanced Functionalization Strategies for Diverse Molecular Probes

The inherent functionalities of this compound, namely the reactive thiol group and the acetamido moiety, provide fertile ground for a wide array of chemical modifications. Future research should focus on exploring advanced functionalization strategies to generate a diverse library of molecular probes for various applications.

The sulfur atom of the mercapto group is a soft nucleophile, making it an ideal site for selective alkylation, arylation, and thioesterification reactions. These modifications can be employed to attach fluorophores, quenchers, or other reporter groups, thereby creating fluorescent or colorimetric probes. Additionally, the thiol group can be oxidized to form disulfide bonds, enabling the development of redox-sensitive probes.

The acetamido group offers another handle for functionalization, for instance, through hydrolysis to the corresponding amine followed by subsequent derivatization. This would allow for the introduction of a different set of functionalities, further expanding the molecular diversity of the resulting probes.

Table 2: Potential Functionalization Reactions for this compound

| Reaction Type | Reagent/Catalyst | Potential Application of Product |

| S-Alkylation | Alkyl halides, epoxides | Introduction of linker arms for bioconjugation, attachment of reporter groups. |

| S-Arylation | Aryl halides, Palladium or Copper catalysts | Tuning of electronic and photophysical properties, development of novel materials. |

| Thioesterification | Acyl chlorides, anhydrides | Prodrug design, development of enzyme-responsive probes. |

| Michael Addition | α,β-Unsaturated carbonyls | Covalent labeling of biomolecules, synthesis of complex heterocyclic systems. |

| Disulfide Formation | Mild oxidizing agents | Development of redox-sensitive probes and drug delivery systems. |

| Amide Hydrolysis | Acid or base catalysis | Generation of a primary amine for further derivatization. |

Integration of Advanced Computational Approaches for Predictive Modeling

The integration of computational chemistry can significantly accelerate the design and development of novel this compound derivatives with desired properties. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict a range of molecular properties, including geometric parameters, electronic structure, and spectroscopic characteristics. This predictive power can guide synthetic efforts by identifying the most promising candidate molecules before their actual synthesis, thus saving time and resources.

Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding affinity and interaction modes of this compound derivatives with biological targets, such as enzymes or receptors. This is particularly relevant for the rational design of new therapeutic agents. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of synthesized derivatives to establish a mathematical relationship between their chemical structure and biological activity, providing valuable insights for the optimization of lead compounds.

Table 3: Application of Computational Methods in the Study of this compound

| Computational Method | Predicted Properties | Potential Impact on Research |

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies (IR/Raman), electronic transitions (UV-Vis), NMR chemical shifts. | Aiding in structural elucidation, understanding reactivity, and predicting spectroscopic signatures. |

| Molecular Docking | Binding poses, binding affinity, and key interactions with biological macromolecules. | Rational design of enzyme inhibitors or receptor ligands. |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, stability of ligand-protein complexes, solvent effects. | Elucidating the dynamic behavior of the molecule and its complexes, refining binding modes. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity or other properties. | Guiding the optimization of molecular structure for enhanced activity or desired properties. |

Design and Synthesis of Chemosensors and Molecular Tools Based on the Thiazole Scaffold

The unique structural features of this compound make it an excellent scaffold for the development of novel chemosensors and molecular tools. The thiol group is a well-known chelating agent for heavy metal ions. By incorporating a suitable signaling unit, such as a fluorophore, whose emission is sensitive to the binding of a metal ion, highly selective and sensitive chemosensors can be designed.

Future research should explore the synthesis of derivatives where the thiazole scaffold is coupled to various chromogenic or fluorogenic moieties. The response of these chemosensors to different analytes, including metal ions, anions, and biologically relevant small molecules, should be systematically investigated. The development of ratiometric or "turn-on" fluorescent sensors is particularly desirable as they offer built-in self-calibration and higher sensitivity.

Beyond sensing, functionalized this compound derivatives can be developed as molecular tools for various biological applications. For instance, by attaching a biotin (B1667282) tag, the molecule can be used as a probe for affinity-based protein profiling. Similarly, the incorporation of photo-crosslinking groups could lead to the development of photoaffinity labels for identifying the binding partners of this scaffold in a complex biological environment.

Table 4: Potential Chemosensor Designs Based on this compound

| Sensor Type | Target Analyte | Proposed Design Principle |

| Fluorescent Sensor | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) mechanism upon metal binding to the thiol group. |

| Colorimetric Sensor | Anions (e.g., F⁻, CN⁻) | Anion-induced changes in the electronic structure of a conjugated system attached to the thiazole ring, leading to a visible color change. |

| Redox-Responsive Probe | Reactive Oxygen Species (ROS) | A fluorophore quenched by a disulfide-linked quencher; cleavage of the disulfide by ROS restores fluorescence. |

| pH Sensor | Protons (H⁺) | Protonation/deprotonation of the thiazole nitrogen or the thiol group modulating the photophysical properties of an attached fluorophore. |

Q & A

Q. What are the recommended synthetic routes for 5-Acetamido-2-mercapto-1,3-thiazole, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via thiol-disulfide exchange reactions or coupling reactions using reagents like mercaptoacetic acid and potassium hydroxide under controlled pH (7.5). For example, intermediates with thiazole cores are often prepared by reacting thiol-containing precursors with carbodiimides (e.g., EDC) and activators (e.g., HOBt) in acetonitrile, followed by acidification to precipitate the product . Optimization involves adjusting reaction time (e.g., 2 hours for thiol exchange), temperature (room temperature for coupling), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures reaction completion.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the thiazole ring.

- HPLC with UV detection (e.g., at 254 nm) to assess purity (>95%).

- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.

- Elemental analysis to validate empirical formulas.

For crystalline derivatives, X-ray diffraction (e.g., SHELX-90) resolves bond angles and confirms stereochemistry .

Q. What safety precautions are critical when handling this compound and its intermediates?

Methodological Answer:

- Ventilation: Use fume hoods due to potential release of volatile sulfur compounds (e.g., H₂S).

- Personal protective equipment (PPE): Acid-resistant gloves and goggles when handling mercaptoacetic acid or HCl during acidification steps .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the mercapto (-SH) group.

- Waste disposal: Neutralize acidic byproducts before disposal, following institutional guidelines for sulfur-containing waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural impurities. To address this:

- Standardize assays: Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Confirm structural identity: Compare NMR/X-ray data with literature to rule out isomerism or degradation products .

- Dose-response studies: Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility.

- Mechanistic profiling: Use enzymatic assays (e.g., kinase inhibition) or omics approaches (proteomics) to identify off-target effects .

Q. What strategies are effective for designing this compound analogs with enhanced bioactivity?

Methodological Answer:

- Structure-activity relationship (SAR): Modify the acetamido group (e.g., replace with sulfonamide) or introduce electron-withdrawing substituents (e.g., -Br, -Cl) at the 2-position to enhance electrophilicity .

- Molecular docking: Use software like AutoDock Vina to predict binding modes to target proteins (e.g., antimicrobial targets like dihydrofolate reductase).

- Prodrug approaches: Mask the mercapto group with acetyl/protecting groups to improve pharmacokinetics .

Q. How can advanced spectroscopic techniques elucidate the tautomeric behavior of this compound?

Methodological Answer:

- Variable-temperature NMR: Monitor chemical shifts of the mercapto (-SH) and acetamido (-NH) protons to identify tautomeric equilibria (e.g., thione ⇌ thiol forms).

- IR spectroscopy: Detect S-H stretching vibrations (~2500 cm⁻¹) and N-H bending modes to confirm tautomer dominance.

- Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) predict relative stability of tautomers and transition states .

Q. What methodologies validate the stability of this compound under physiological conditions?

Methodological Answer:

- Simulated biological media: Incubate the compound in PBS (pH 7.4) or human serum at 37°C, sampling at intervals (0, 6, 24 hours) for HPLC analysis.

- Mass spectrometry: Identify degradation products (e.g., disulfide dimers or oxidized sulfonic acids).

- Circular dichroism (CD): Track conformational changes in chiral derivatives under stress conditions .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or solubility data be addressed?

Methodological Answer: Discrepancies may stem from polymorphic forms or impurities.

- DSC/TGA: Differentiate polymorphs by melting enthalpy and decomposition profiles.

- Recrystallization: Purify the compound using solvents of varying polarity (e.g., ethanol/water) to isolate stable crystalline forms.

- Karl Fischer titration: Quantify residual moisture, which can affect solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.